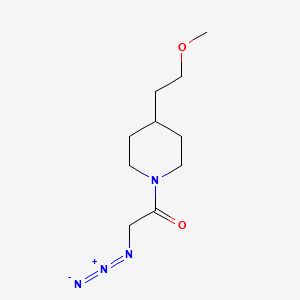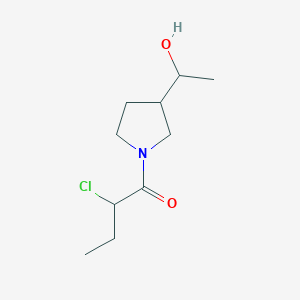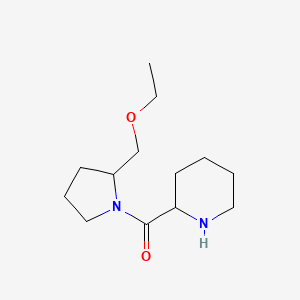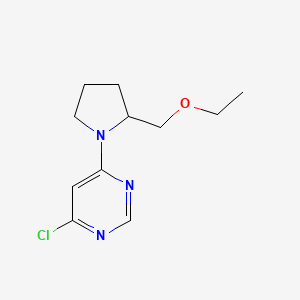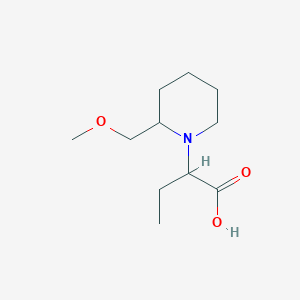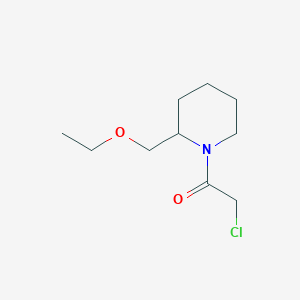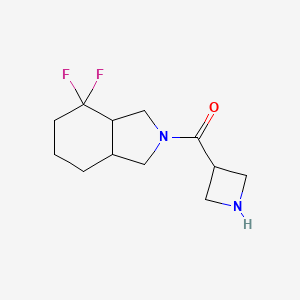
azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone
Overview
Description
Azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone, often referred to as AZD-3, is an organic compound that has been used in a variety of scientific research applications. It is a member of the azetidine family of compounds, and is a cyclic trimer of acetone with a difluorooctahydro-2H-isoindol-2-yl group attached. AZD-3 has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a range of topics.
Scientific Research Applications
Anticancer Potential
Azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone: derivatives have been explored for their potential in cancer treatment. These compounds have shown promise in inhibiting the growth of cancer cells, particularly in breast cancer cell lines such as MCF-7 . The mechanism of action is believed to involve the disruption of cell division and inducing apoptosis in cancer cells.
Antimicrobial Activity
The azetidinone class of compounds, including the specific molecule , has been identified to possess significant antimicrobial properties. They have been tested against a variety of bacterial strains and have demonstrated effectiveness in inhibiting bacterial growth, which could lead to new treatments for bacterial infections .
Antioxidant Properties
Research has indicated that azetidinone derivatives can act as potent antioxidants. This property is crucial as it helps in protecting the body from damage caused by free radicals, which are often implicated in the progression of chronic diseases and aging .
Immunostimulating Effects
Some studies suggest that azetidinone compounds may have immunostimulating effects. This means they could potentially enhance the body’s immune response, either by activating certain immune cells or by increasing the production of immune system molecules .
properties
IUPAC Name |
azetidin-3-yl-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O/c13-12(14)3-1-2-8-6-16(7-10(8)12)11(17)9-4-15-5-9/h8-10,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWQDSVHPMZSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



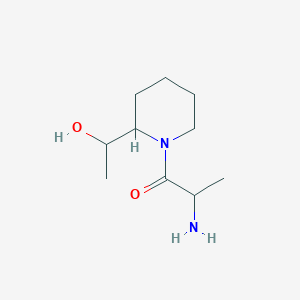
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)



